molecular formula C10H9ClFN3 B13620235 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13620235
M. Wt: 225.65 g/mol
InChI Key: BGDPAUFCFVNUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-6-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative characterized by a 2-chloro-6-fluorophenyl substituent at the pyrazole 4-position and a methyl group at the 1-position. Its synthesis likely involves condensation reactions using 2-chloro-6-fluorobenzaldehyde derivatives, as suggested by analogous synthetic routes for chloro-fluorophenyl pyrimidines .

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9ClFN3/c1-15-10(13)6(5-14-15)9-7(11)3-2-4-8(9)12/h2-5H,13H2,1H3

InChI Key

BGDPAUFCFVNUCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=CC=C2Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde, which is a commercially available compound.

    Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde is converted to a hydrazone intermediate by reacting with hydrazine hydrate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Methylation: The final step involves the methylation of the pyrazole ring to obtain 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Amines

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Applications/Activity
4-(2-Chloro-6-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Target) 1-CH₃, 4-(2-Cl-6-F-C₆H₃) C₁₀H₉ClFN₃ 225.65 g/mol Mitotic inhibition (patented acaricide)
4-(2-Bromo-4-fluorophenyl)-N-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 1,3-(CH₃)₂, 4-(2-Br-4-F-C₆H₃), N-(2,6-F₂-C₆H₃) C₁₇H₁₂BrF₃N₃ 404.19 g/mol Insecticidal/acaricidal activity
4-(2-Chloro-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 1,3-(CH₃)₂, 4-(2-Cl-4-F-C₆H₃), N-(2-Cl-6-F-C₆H₃) C₁₇H₁₂Cl₂F₂N₃ 382.20 g/mol Broad-spectrum pest control
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine Pyridazinyl linker, 4-(4-F-C₆H₄) C₂₀H₁₄Cl₂FN₅ 438.26 g/mol Research chemical (unpublished bioactivity)

Key Observations:

  • Substituent Effects: The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogues with 2-bromo-4-fluorophenyl or 2-chloro-4-fluorophenyl substituents.
  • Methylation Impact: The 1-methyl group in the target compound reduces steric hindrance compared to 1,3-dimethyl derivatives (e.g., entries 2 and 3 in Table 1), possibly affecting metabolic stability or solubility .
  • Biological Activity: Compounds with N-aryl substitutions (e.g., 2,6-difluorophenyl) exhibit enhanced pesticidal efficacy, suggesting that the target compound’s activity may be modulated by introducing additional halogenation or bulky substituents .

Physicochemical and Analytical Comparisons

Solubility and Stability:

  • Hydrolytic Stability: While direct data for the target compound is unavailable, structurally related 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one showed pH-dependent hydrolysis in buffer (pH 1.2 and 7.4), with degradation rates monitored via HPLC . This suggests that the target compound’s stability may require similar analytical validation.
  • Chromatographic Behavior: Reverse-phase HPLC methods using C18 columns and acetonitrile/acetate buffers (e.g., 65% acetonitrile, pH 4.0) are effective for separating chloro-fluorophenyl analogues, as demonstrated for lumiracoxib derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.